4-Fluoro-7-azaindole
CAS No.: 640735-23-5
Cat. No.: VC20755657
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 640735-23-5 |
---|---|
Molecular Formula | C7H5FN2 |
Molecular Weight | 136.13 g/mol |
IUPAC Name | 4-fluoro-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) |
Standard InChI Key | YZTWCWYRUCKWDR-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC=CC(=C21)F |
Canonical SMILES | C1=CNC2=NC=CC(=C21)F |
4-Fluoro-7-azaindole (C₇H₅FN₂, CAS 640735-23-5) is a fluorinated heterocyclic compound belonging to the azaindole family. Its structure features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position and a nitrogen atom in the pyridine ring. This compound serves as a critical building block in medicinal chemistry and drug discovery due to its unique electronic and steric properties .
Key Structural Features:
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Hydrogen Bonding: The compound exhibits N-H···N and N-H···F interactions in dimeric forms, as demonstrated by spectroscopic and quantum chemistry studies .
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Planarity: The fused bicyclic system allows for π-π stacking interactions, enhancing binding to biological targets .
Property | Value/Description | Source |
---|---|---|
Melting Point | Not explicitly reported | |
Solubility | Likely polar aprotic solvents | |
Storage Conditions | +4°C, controlled substance handling |
Patent-Covered Preparation (CN116554170A):
A 2023 Chinese patent outlines a method involving:
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Cyclization: Starting from 4-fluoro-3-nitropyridine derivatives.
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Reduction: Catalytic hydrogenation to form the azaindole core .
Alternative One-Pot Synthesis:
Reaction of 2-fluoro-3-methylpyridine with arylaldehydes under basic conditions yields 7-azaindoles or 7-azaindolines, depending on the counterion (Li⁺ vs. K⁺) .
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | HNO₃, H₂SO₄ | 65–75% |
Reduction | H₂/Pd-C, RT | 80–85% |
Key Reactions:
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Radical ipso-Substitution: Enables C-F bond functionalization to synthesize 5,6-difluoro-7-azaindolines .
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Nucleophilic Substitution: Fluorine at position 4 can be replaced with other groups (e.g., amines, alkoxides) .
Pharmaceutical Applications:
Preclinical Candidates:
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URMC-099: A 7-azaindole derivative showing neuroprotective effects in HIV-associated neurocognitive disorders via MLK3/LRRK2 inhibition .
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NVP-QAV680: A clinical candidate for asthma targeting allergic pathways .
Compound | Target | Indication | Status |
---|---|---|---|
URMC-099 | MLK3/LRRK2 | Neuroinflammation | Preclinical |
NVP-QAV680 | Undisclosed | Asthma | Phase I/II |
Comparative Analysis with Analogues
Compound | Structure Difference | Bioactivity |
---|---|---|
7-Azaindole | Lacks 4-fluoro substituent | Lower binding affinity |
4-Fluoroindole | Lacks pyridine nitrogen | Reduced solubility |
The fluorine atom enhances metabolic stability and target binding compared to non-fluorinated analogues .
Future Directions
Ongoing research focuses on optimizing 4-fluoro-7-azaindole derivatives for:
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